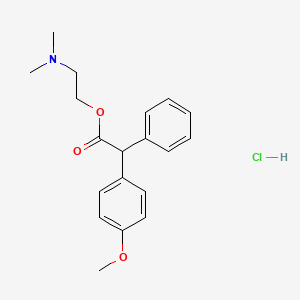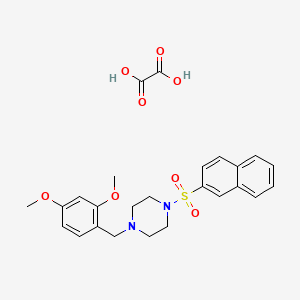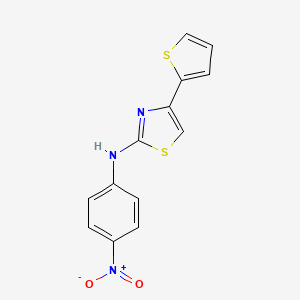![molecular formula C14H15ClFNO3 B3944711 2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3944711.png)
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
Vue d'ensemble
Description
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CFTR inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTR inhibitor-172 has been extensively studied as a potential therapy for CF and other diseases that involve abnormal CFTR function.
Mécanisme D'action
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 binds to a specific site on the this compound protein, known as the cytoplasmic regulatory domain (R domain), and inhibits its function as a chloride channel. The R domain plays a crucial role in the regulation of this compound activity by interacting with various intracellular signaling molecules, such as protein kinase A (PKA) and ATP. This compound inhibitor-172 disrupts the interaction between the R domain and PKA, leading to the inhibition of this compound-mediated chloride secretion.
Biochemical and physiological effects:
This compound inhibitor-172 has been shown to have potent inhibitory effects on this compound-mediated chloride secretion in various epithelial tissues. It has also been shown to reduce mucus secretion and inflammation in the airways of CF patients. In addition, this compound inhibitor-172 has been shown to improve the efficacy of other this compound modulators, such as correctors and potentiators, by reducing the activity of residual this compound mutants.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 has several advantages as a research tool, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects on this compound function can be easily measured using electrophysiological and biochemical assays. However, this compound inhibitor-172 has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other ion channels and transporters.
Orientations Futures
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 has great potential as a therapeutic agent for CF and other diseases that involve abnormal this compound function. Future research should focus on the development of more potent and selective this compound inhibitors, as well as the optimization of their pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the molecular mechanisms of this compound inhibition by this compound inhibitor-172, and to explore its potential applications in other fields, such as cancer and infectious diseases.
Applications De Recherche Scientifique
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 has been widely used in scientific research to study the role of this compound in various physiological and pathological processes. It has been shown to inhibit this compound-mediated chloride secretion in various epithelial tissues, including airway, intestinal, and sweat gland epithelia. This compound inhibitor-172 has also been used to investigate the mechanism of action of other this compound modulators, such as potentiators and correctors, which are currently used in CF therapy.
Propriétés
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3/c15-11-7-8(5-6-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRICTZIFANOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxybenzyl)-3-[1-(3-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B3944630.png)




![2,4-dichloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3944669.png)
![3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B3944684.png)
![N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3944693.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3944694.png)
![4-(4-ethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3944702.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B3944718.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-phenyl-1-propanone](/img/structure/B3944719.png)
![rel-(2R,3R)-3-(2,2-diethyl-4-morpholinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3944724.png)